![molecular formula C15H15IN6O B2692579 6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 537702-93-5](/img/structure/B2692579.png)
6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is a synthetic organic compound that belongs to the class of triazolotriazines. These compounds are characterized by their complex heterocyclic structures, making them of particular interest in the fields of medicinal chemistry and material science. This specific compound's unique structural attributes make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting from commercially available starting materials. The key steps usually involve the formation of the triazolo[4,3-b][1,2,4]triazine core followed by functionalization with tert-butyl and [(2-iodophenyl)methylidene]amino groups. Common reagents include tert-butyl bromide for alkylation, and iodine-based reagents for the introduction of the iodophenyl group. Reaction conditions often require the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF) under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for cost-effectiveness and yield. This includes using automated reactors and continuous flow processes to ensure consistency and scalability. The choice of solvents and reagents would also be influenced by factors such as availability, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the tert-butyl and iodophenyl groups.
Reduction: The triazole ring can be reduced under appropriate conditions.
Substitution: The iodine atom in the iodophenyl group can be replaced with various nucleophiles, offering a pathway for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Organometallic reagents like Grignard reagents, or other nucleophiles under mild conditions.
Major Products:
Oxidation products typically include carbonyl compounds or carboxylic acids.
Reduction products often involve the hydrogenation of the triazole ring.
Substitution reactions yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound is utilized in several scientific research domains:
Chemistry: As a building block for the synthesis of more complex molecules due to its functional groups.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer and antimicrobial research.
Industry: Applications in material science for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the intended application.
Pathways Involved: The compound can modulate various biochemical pathways by acting as an inhibitor or activator of specific targets. For example, in medicinal applications, it might inhibit an enzyme crucial for the survival of cancer cells.
Comparison with Similar Compounds
6-tert-butyl-8-{[(E)-(2-bromophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: : Features a bromophenyl group instead of an iodophenyl group, altering its reactivity.
6-tert-butyl-8-{[(E)-(2-chlorophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: : Incorporates a chlorophenyl group, providing different chemical properties.
6-tert-butyl-8-{[(E)-(2-fluorophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one: : Contains a fluorophenyl group, which can influence its biological activity and stability.
This makes "6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" a compound of significant interest due to its distinctive chemical and biological properties.
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(2-iodophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN6O/c1-15(2,3)12-13(23)22(14-19-17-9-21(14)20-12)18-8-10-6-4-5-7-11(10)16/h4-9H,1-3H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXRAAJJPJVMM-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Isobutyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2692497.png)
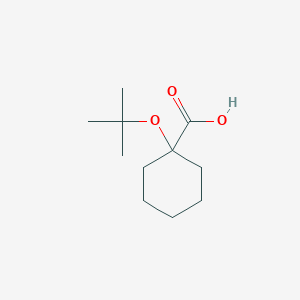
![N-(2-ethoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
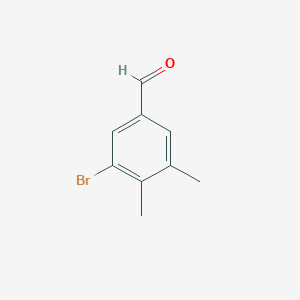
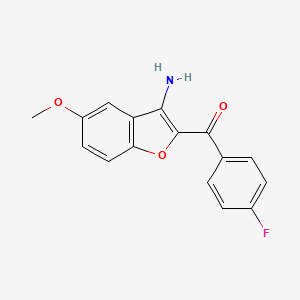
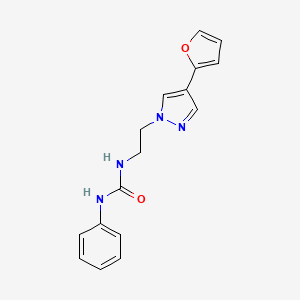
![3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2692508.png)

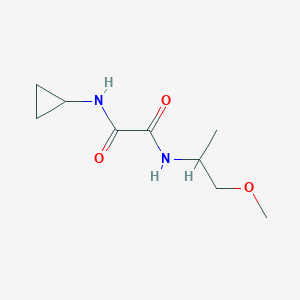
![5-(4-tert-butylphenyl)sulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2692514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2692515.png)
![1-(1-methyl-1H-imidazole-5-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2692516.png)
![6-ethoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2692517.png)
